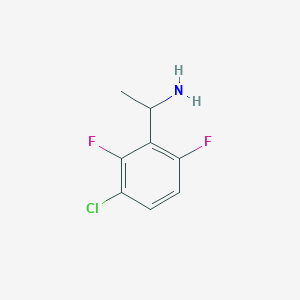

![molecular formula C18H12ClN3O2 B2889442 3-氯-N-{5H-色满[4,3-d]嘧啶-2-基}苯甲酰胺 CAS No. 866041-27-2](/img/structure/B2889442.png)

3-氯-N-{5H-色满[4,3-d]嘧啶-2-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” is a chemical compound. It is a derivative of 5H-chromeno[2,3-d]pyrimidine . These derivatives have been synthesized and evaluated as potential cytotoxic agents .

Synthesis Analysis

The synthesis of 5H-chromeno[2,3-d]pyrimidine derivatives involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . The structure of the synthesized compounds was established based on spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Molecular Structure Analysis

The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .Chemical Reactions Analysis

The key step in the synthesis of these compounds involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .科学研究应用

新颖的合成方法

研究已导致了具有潜在药用价值的色满[2,3-d]嘧啶衍生物的有效合成方法的开发。例如,已经报道了一种通过异氰酸酯、巴比妥酸和水杨醛的一锅三组分反应合成 1H-色满[2,3-d]嘧啶-5-甲酰胺衍生物的温和且有效的方法,展示了高原子经济性和在单个合成步骤中构建苯并吡喃环(Soleimani, Ghorbani, & Ghasempour, 2013)。此外,新颖的合成方法产生了与色满部分连接的各种杂环系统,证明了该化合物在促进复杂分子结构合成方面的多功能性(Ibrahim et al., 2022)。

杂环化学和化合物多样性

色满[4,3-d]嘧啶杂化物的产生涉及产生功能多样分子的复杂反应。这种多样性在已经合成色满[4,3-d]嘧啶衍生物的研究中得到了例证,展示了这些化合物在创建药理相关结构方面的适应性(Sambaiah et al., 2017)。从共同的前体生成多种衍生物的能力强调了该化合物在药物化学研究中的重要性。

生物活性及潜在应用

对色满[2,3-d]嘧啶衍生物的生物活性的研究发现了多种潜在的治疗应用。例如,已经评估了某些衍生物的抗菌性能,对各种细菌物种显示出有希望的结果。这表明在开发新的抗菌剂方面具有潜在的应用(Ameli et al., 2017)。对这些化合物的生物活性的探索突出了它们在促进新型治疗剂开发方面的潜力。

作用机制

Target of Action

Similar compounds, such as chromene and pyrimidine derivatives, have been evaluated as potential cytotoxic agents against various cancer cell lines .

Mode of Action

The structure-activity relationship study of similar compounds revealed that their antitumor activity was significantly affected by the lipophilicity of the substituent at certain positions .

Biochemical Pathways

Similar compounds have shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cell lines .

Result of Action

Similar compounds have shown to induce cell cycle arrest and apoptosis in certain cell lines .

Action Environment

The adherence to green chemistry principles has garnered significant interest in the realm of creative multi-component reactions, emphasizing a sustainable and environmentally friendly approach .

未来方向

属性

IUPAC Name |

3-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2/c19-13-5-3-4-11(8-13)17(23)22-18-20-9-12-10-24-15-7-2-1-6-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUISTAVYQPHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)

![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)

![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)